5-fluoro-4-(morpholin-4-yl)-N-(pyridin-2-yl)pyrimidin-2-amine
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Overview
Description
5-fluoro-4-(morpholin-4-yl)-N-(pyridin-2-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-(morpholin-4-yl)-N-(pyridin-2-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring is achieved using a fluorinating agent such as Selectfluor.
Substitution with Morpholine: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.
Pyridine Substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and optimization of catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-(morpholin-4-yl)-N-(pyridin-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-fluoro-4-(morpholin-4-yl)-N-(pyridin-2-yl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-fluoro-4-(morpholin-4-yl)-N-(pyridin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. This can result in the modulation of various biological processes, such as cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
4-(morpholin-4-yl)-N-(pyridin-2-yl)pyrimidin-2-amine: Lacks the fluorine atom at the 5-position.
5-chloro-4-(morpholin-4-yl)-N-(pyridin-2-yl)pyrimidin-2-amine: Contains a chlorine atom instead of fluorine.
5-fluoro-4-(piperidin-4-yl)-N-(pyridin-2-yl)pyrimidin-2-amine: Contains a piperidine ring instead of morpholine.
Uniqueness
The presence of the fluorine atom at the 5-position and the morpholine ring in 5-fluoro-4-(morpholin-4-yl)-N-(pyridin-2-yl)pyrimidin-2-amine imparts unique chemical and biological properties. These structural features contribute to its enhanced stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
5-fluoro-4-morpholin-4-yl-N-pyridin-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c14-10-9-16-13(17-11-3-1-2-4-15-11)18-12(10)19-5-7-20-8-6-19/h1-4,9H,5-8H2,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLJFMFPPWBTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2F)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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